4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with an allyl group at the N-4 position and a 2,4-dichlorophenyl group at the C-5 position. The thiol (-SH) moiety at C-3 enhances its reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions. This compound is structurally related to bioactive triazole derivatives, which are widely explored for pharmaceutical applications due to their versatility in interacting with biological targets . Synonyms include 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: Not explicitly provided) and ALBB-014381 .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBCVRQTQJXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with allyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group acts as a nucleophile, enabling reactions with electrophilic agents:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | 3-alkylthio derivatives (e.g., 3-(methylthio)-4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole) | 70–85% | |
| Acylation | Acetyl chloride, pyridine, RT | 3-acetylthio derivatives | 65–78% |
Key Findings :
-
Alkylation proceeds efficiently in polar aprotic solvents like DMF.
-
Acylation requires base catalysts (e.g., pyridine) to neutralize HCl byproducts.
Oxidation Reactions
The thiol group oxidizes to form sulfinic or sulfonic acids under controlled conditions:
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 50°C, 2 hrs | 3-sulfinyl derivative | Intermediate for sulfone synthesis |
| KMnO₄ (acidic) | H₂SO₄, 0°C, 1 hr | 3-sulfonyl derivative | Enhanced solubility in polar media |
Mechanistic Insight :
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles under visible-light irradiation:
Example Reaction :
text4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol + α-bromo-1,3-diketone → Thiazolo[3,2-b][1,2,4]triazole derivative (via radical intermediates)
Conditions :
Key Observations :
-
Water as a solvent enhances reaction efficiency due to hydrogen-bonding stabilization .
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Radical initiators (e.g., benzoyl peroxide) improve yields by accelerating intermediate formation .
Allyl Group Functionalization
The allyl substituent participates in addition and cross-coupling reactions:
| Reaction | Catalyst/Reagent | Product | Significance |
|---|---|---|---|
| Hydroboration-oxidation | BH₃·THF, H₂O₂/NaOH | 3-thiol-1,2-diol derivative | Introduces hydroxyl groups for further modification |
| Heck coupling | Pd(OAc)₂, PPh₃, aryl halide | Aryl-substituted triazole | Expands aromatic pharmacophores |
Challenges :
-
Steric hindrance from the 2,4-dichlorophenyl group reduces reaction rates in cross-couplings.
Coordination Chemistry
The thiol and triazole nitrogen atoms enable metal complexation:
| Metal Salt | Conditions | Complex Structure | Biological Relevance |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Octahedral Cu-S/N complexes | Antibacterial and anticancer activity |
| Zn(II) chloride | Ethanol, reflux | Tetrahedral Zn-S coordination compounds | Enhanced thermal stability |
Research Highlight :
Comparative Reactivity Table
| Reaction | Optimal Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Nucleophilic substitution | DMF | 60°C | None | 65–85% |
| Oxidation (H₂O₂) | Ethanol | 50°C | – | 70–78% |
| Cyclization | H₂O | RT (light) | Visible light | 82–90% |
| Heck coupling | DMF | 80°C | Pd(OAc)₂/PPh₃ | 55–65% |
Scientific Research Applications
Antibacterial Applications
Research has demonstrated that derivatives of triazoles exhibit significant antibacterial properties. Specifically, studies have shown that 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has demonstrated effectiveness against various bacterial strains.
Case Study: Antimycobacterial Activity
A study by Mohammed et al. (2019) highlighted the antibacterial activity of triazole derivatives against Mycobacterium tuberculosis. The N-allyl derivative exhibited superior activity compared to standard drugs like isoniazid and levofloxacin with minimum inhibitory concentrations (MICs) ranging from 3.25 µg/mL to 32 µg/mL against drug-resistant strains .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| 4-allyl derivative | 3.25 | Better than isoniazid |
| Levofloxacin | 0.03 - 8 | Standard reference |
Antifungal Applications
Triazole compounds are also recognized for their antifungal properties. The compound under discussion has been studied for its efficacy against various fungal pathogens.
Case Study: Antifungal Efficacy
In a comparative study involving several triazole derivatives, it was found that compounds similar to this compound showed promising results against common fungal strains such as Candida albicans and Aspergillus spp. . The results indicated that modifications at the phenyl position could enhance antifungal activity.
Agricultural Applications
The agricultural sector has shown increasing interest in triazole derivatives as potential agrochemicals. The compound's ability to act as a plant growth regulator and its low volatility make it suitable for use in crop protection.
Case Study: Agrochemical Formulations
According to research on agrochemical formulations containing triazoles, this compound has been incorporated into formulations aimed at improving crop yield and reducing phytotoxicity . These formulations are designed to minimize damage to non-target plants while effectively controlling pests.
| Application | Benefits |
|---|---|
| Crop protection | Reduced volatility and phytotoxicity |
| Growth regulation | Enhanced plant greening |
Mechanism of Action
The mechanism of action of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the death of the microorganism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Key comparisons include:
Pharmacokinetic Considerations
- Allyl substitution may reduce metabolic stability compared to saturated alkyl chains (e.g., cyclohexylethyl in ) .
Biological Activity
4-Allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 725217-55-0) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural configuration that includes an allyl group and a dichlorophenyl moiety, which contributes to its pharmacological properties.
- Molecular Formula : C₁₁H₉Cl₂N₃S
- Molecular Weight : 286.18 g/mol
- Structure : The compound consists of a triazole ring substituted with an allyl group at the 4-position and a 2,4-dichlorophenyl group at the 5-position.
Biological Activity Overview
Research into the biological activities of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of the thiol group is believed to enhance these properties by facilitating interactions with microbial enzymes and proteins.
Anticancer Potential
Recent investigations have focused on the anticancer activity of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For example:
- Cell Line Tested : Hep-G2 (human liver cancer)
- Method : MTT assay was used to assess cytotoxicity.
- Findings : Derivatives with similar structures displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as doxorubicin and ellipticine .
Case Studies and Research Findings
- Cytotoxicity Against Hep-G2 Cells :
- Structure–Activity Relationship (SAR) :
- Antimicrobial Screening :
Data Table: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|---|
| 4-Allyl-5-(2,4-dichlorophenyl)-triazole-3-thiol | Anticancer | Hep-G2 | IC50 ~ 11.72 µg/mL |
| 5-(3-Chlorophenyl)-triazole derivatives | Antimicrobial | E. coli | Effective |
| Indole-triazole hybrids | Anticancer | Hep-G2 | IC50 ~ 10.99 µg/mL |
| Triazole-thiones | Antimicrobial | Mycobacterium tuberculosis | Inhibition ~ 87% |
Q & A
In Vitro Assays :
- Caco-2 cell monolayers for intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
- Microsomal stability tests (e.g., rat liver microsomes) to estimate metabolic half-life (t₁/₂ > 30 min preferred) .
Q. How can substituent effects on biological activity be systematically analyzed?
- Methodology :
SAR Studies : Synthesize analogs with varied substituents (e.g., replacing allyl with propargyl or dichlorophenyl with trifluoromethylphenyl) .
QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (LogP) parameters with bioactivity data (e.g., IC₅₀ values). Validate models via leave-one-out cross-validation (q² > 0.5) .
Statistical Analysis : Apply ANOVA to identify significant substituent contributions (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
